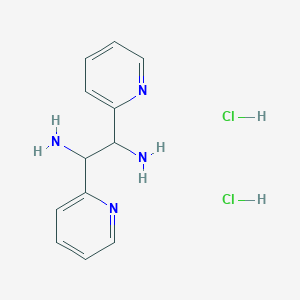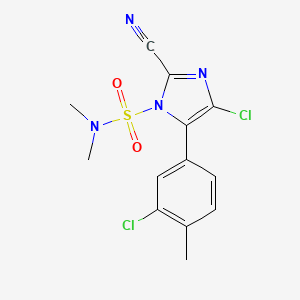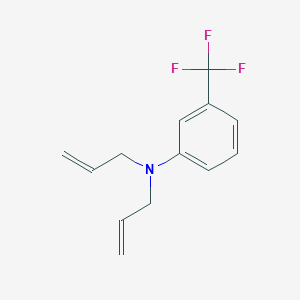
N,N-Diallyl-3-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diallyl-3-(trifluoromethyl)aniline: is an organic compound with the molecular formula C₁₃H₁₄F₃N. It is related to Flurochloridon, a herbicidal composition used to control weeds in crop fields . This compound is characterized by the presence of a trifluoromethyl group attached to an aniline ring, along with two allyl groups attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diallyl-3-(trifluoromethyl)aniline typically involves the reaction of 3-(trifluoromethyl)aniline with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: N,N-Diallyl-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The allyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce N,N-diallyl-3-methylaniline.
Scientific Research Applications
Chemistry: N,N-Diallyl-3-(trifluoromethyl)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry research.
Industry: In the agrochemical industry, it is related to Flurochloridon and can be used in herbicidal compositions to control weeds .
Mechanism of Action
The mechanism of action of N,N-Diallyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The allyl groups may facilitate binding to target proteins or enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
3-(Trifluoromethyl)aniline: This compound lacks the allyl groups but shares the trifluoromethyl-aniline core structure.
N,N-Dimethyl-3-(trifluoromethyl)aniline: Similar in structure but with dimethyl groups instead of allyl groups.
Uniqueness: N,N-Diallyl-3-(trifluoromethyl)aniline is unique due to the presence of both allyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The allyl groups provide additional sites for chemical modification, while the trifluoromethyl group enhances stability and lipophilicity .
Properties
Molecular Formula |
C13H14F3N |
|---|---|
Molecular Weight |
241.25 g/mol |
IUPAC Name |
N,N-bis(prop-2-enyl)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H14F3N/c1-3-8-17(9-4-2)12-7-5-6-11(10-12)13(14,15)16/h3-7,10H,1-2,8-9H2 |
InChI Key |
RYBSYYHVIOKJKS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)C1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


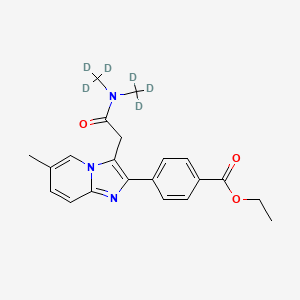
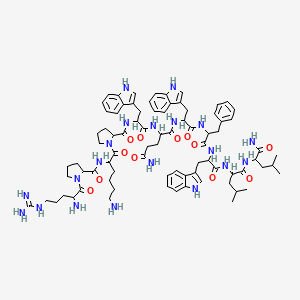
![3-[7,12,17-Tris(2-carboxyethyl)-8,18-bis(carboxymethyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13444963.png)
amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13444966.png)
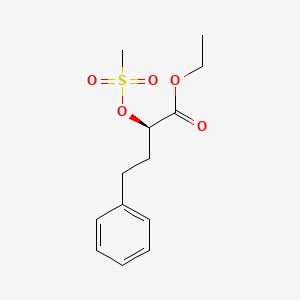
![4-[[(1R)-2-[[(2R)-3-(1H-indol-3-yl)-2-methyl-2-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B13444979.png)
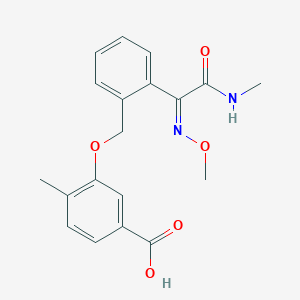
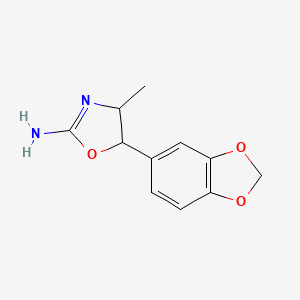
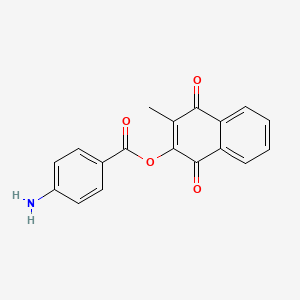
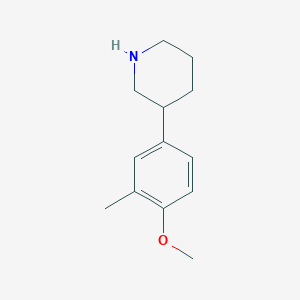
![4-Chloro-6-[2-(1,1-dimethylethoxy)ethoxy]-5-(2-methoxyphenoxy)-2,2'-bipyrimidine](/img/structure/B13445012.png)
![(3S,5S,8R,9S,10R,13S,14S)-3-hydroxy-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17-one](/img/structure/B13445016.png)
